N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

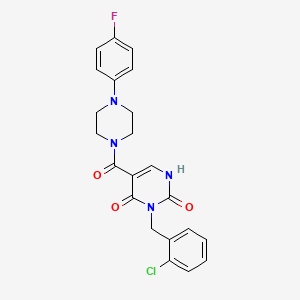

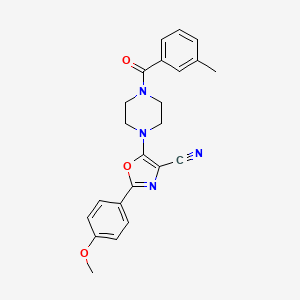

“N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide” is a chemical compound with the CAS Number: 1859219-92-3 . It has a molecular weight of 167.25 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17NO/c1-7(9-3-4-9)11(8(2)12)10-5-6-10/h7,9-10H,3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthetic Chemistry Techniques

N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide and its derivatives are utilized in synthetic chemistry for the creation of complex molecular structures. For example, the Kulinkovich cyclopropanation conditions have been employed to generate different types of N,O-acetals, serving as precursors for tertiary N-acyliminium ion chemistry, facilitating the efficient synthesis of bi- and tricyclic lactams (Ollero et al., 1999). This demonstrates the compound's role in enabling complex organic transformations.

Conformational Studies

Research has also focused on understanding the conformational features of similar molecules. For instance, NMR studies alongside ab initio calculations have revealed unexpected conformational behavior for N-cyclopropylacetamide, showing significant E-rotamer populations and adopting ortho conformations around the N-cPr bond, which is unusual for secondary acetamides. This insight into the conformational behavior of N-cyclopropyl derivatives provides a basis for understanding molecular interactions and stability (Gonzalez‐de‐Castro et al., 2015).

Pharmacological Applications

Although your request excluded drug use, dosage, and side effects, it's important to note that compounds structurally related to this compound often serve as key intermediates in the synthesis of pharmacologically active molecules. For example, the development of conformationally restricted analogues of histamine for improved activity and bioactive conformations study involves the strategic use of cyclopropane rings, underscoring the importance of N-cyclopropyl derivatives in medicinal chemistry (Kazuta et al., 2002).

Mechanistic Insights

Explorations into the mechanisms of action for related compounds, like acetaminophen, have provided valuable insights into biochemical pathways. Although not directly involving this compound, these studies highlight the broader context of cyclopropyl derivatives in understanding drug metabolism and action. For instance, acetaminophen's conversion to bioactive metabolites in the nervous system involves pathways that could be relevant to the metabolism of structurally related compounds (Högestätt et al., 2005).

Environmental and Biological Impacts

The broader impacts of related acetamides on the environment and biological systems are also of interest. For example, studies on the cyto-genotoxicity of paracetamol (a compound related to acetamides) on aquatic organisms like the zebra mussel provide insights into the environmental persistence and biological effects of acetamides, suggesting avenues for assessing the ecological risks associated with these compounds (Parolini et al., 2010).

properties

IUPAC Name |

N-cyclopropyl-N-(1-cyclopropylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7(9-3-4-9)11(8(2)12)10-5-6-10/h7,9-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURELZJMQBGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(C2CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2714680.png)

![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2714682.png)

![7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2714683.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2714689.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2714691.png)

![3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2714699.png)